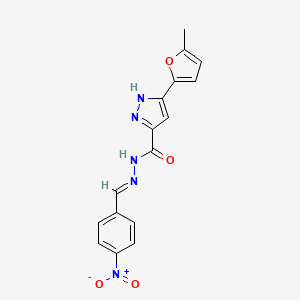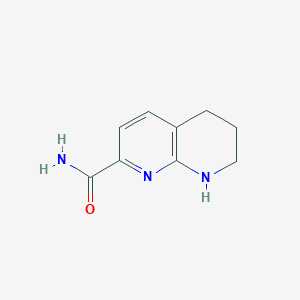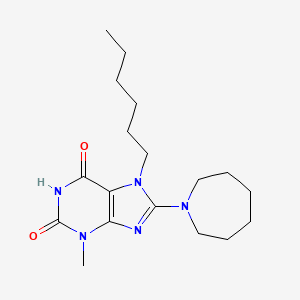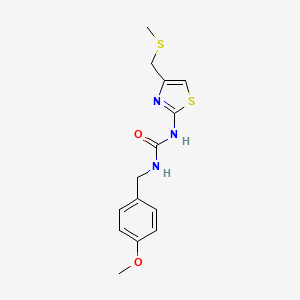
butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound with the CAS number 347332-06-3 . It contains a pyrrole ring, which is known to be a biologically active scaffold possessing diverse activities .
Synthesis Analysis
The synthesis of a similar compound, 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione. An aldehyde group is then introduced at the 3-position on the pyrrole ring . Although the exact synthesis of Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is not specified, it might involve similar steps.Molecular Structure Analysis
The molecular formula of Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is C18H21NO3 . It contains a pyrrole ring, a benzoate group, and a butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate include a predicted density of 1.09±0.1 g/cm3 and a predicted boiling point of 446.4±45.0 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reactivity
- The work of Shoji et al. (2022) focuses on the synthesis and properties of benz[a]azulenes using a cycloaddition reaction starting from related pyrrole derivatives. This study demonstrates the versatility of pyrrole derivatives in synthesizing complex aromatic compounds, revealing the potential of such molecules in organic synthesis and material science due to their luminescence properties in acidic media and electrochemical reversibility (Shoji et al., 2022).
Material Science Applications
- Han et al. (2013) investigated the aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), for its controllable fluorescence in the solid state, finding it useful as a thermo-responsive material for temperature monitoring devices. This highlights the potential application of similar pyrrole derivatives in developing smart materials and sensors (Han et al., 2013).
Analytical Chemistry and Sensor Development
- Almeida et al. (2017) reported on a magenta polypyrrole derivative synthesized for spectroelectrochemical characterisation, indicating the utility of pyrrole derivatives in electrochromic devices and potential applications in pH sensors, which are crucial in various analytical and environmental monitoring applications (Almeida et al., 2017).
Drug Molecule Analysis
- Baias et al. (2013) used a novel approach combining solid-state NMR spectroscopy, crystal structure prediction, and DFT calculations to determine the crystal structure of a large drug molecule, showcasing the utility of analytical techniques in understanding the structural aspects of complex molecules which can include derivatives similar to butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (Baias et al., 2013).
Zukünftige Richtungen
Pyrrole-containing compounds, such as Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, have diverse biological activities and are considered potential sources of biologically active compounds . Therefore, future research could focus on exploring this skeleton to its maximum potential against several diseases or disorders . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Eigenschaften
IUPAC Name |
butyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-5-10-22-18(21)15-6-8-17(9-7-15)19-13(2)11-16(12-20)14(19)3/h6-9,11-12H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITCKXPTYJEMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B2943542.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943543.png)
![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)
![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)
![14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B2943548.png)
![3-[2,4-dioxo-1-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-quinazolinyl]-N-(2-furanylmethyl)propanamide](/img/structure/B2943549.png)
![2-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-5-methoxybenzamide](/img/structure/B2943551.png)



![3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2943559.png)

![N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide](/img/structure/B2943562.png)
